molecular formula C25H19N3O5S2 B2988374 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 361171-02-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No. B2988374
CAS RN: 361171-02-0
M. Wt: 505.56
InChI Key: XQZYVLCSRJYWTH-UHFFFAOYSA-N
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Description

The compound contains several structural components including a benzo[d][1,3]dioxole ring, a thiazole ring, an indoline ring, and a sulfonamide group . These components are common in many bioactive compounds. For example, the benzo[d][1,3]dioxole ring is a key feature in certain alkaloids .

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is part of a broader class of compounds known for their complex synthesis processes and diverse chemical properties. Research in this area focuses on synthesizing substituted benzamides and thiazol derivatives to explore their chemical behavior and potential applications. For instance, substituted N-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides have been synthesized to study their structural and functional characteristics (Chau, Saegusa, & Iwakura, 1982).

Anticancer Activity

Significant research has been conducted on the anticancer properties of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide derivatives. Studies have shown that these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents. One study synthesized and evaluated a series of substituted benzamides for their effectiveness against breast, lung, colon, and ovarian cancer cell lines, finding some derivatives to exhibit higher activity than standard drugs (Ravinaik et al., 2021).

Antimicrobial and Anti-inflammatory Properties

Research into the antimicrobial and anti-inflammatory properties of related compounds has yielded promising results. Synthesized derivatives have shown potent activity against various bacterial and fungal strains. For example, a study on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated significant growth inhibitory effects against pathogenic strains, offering a foundation for developing new antimicrobial agents (Bikobo et al., 2017).

Molecular Docking and QSAR Studies

Further investigations include molecular docking and quantitative structure-activity relationship (QSAR) studies to understand the interaction mechanisms of these compounds with biological targets. These studies provide insights into the molecular basis of their activity, guiding the design of more effective and selective agents. A notable example is the development of N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides and related compounds, showing remarkable antitumor activity across several cancer cell lines, supported by QSAR analyses (Alafeefy et al., 2015).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O5S2/c29-24(27-25-26-20(14-34-25)18-7-10-22-23(13-18)33-15-32-22)17-5-8-19(9-6-17)35(30,31)28-12-11-16-3-1-2-4-21(16)28/h1-10,13-14H,11-12,15H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZYVLCSRJYWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

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